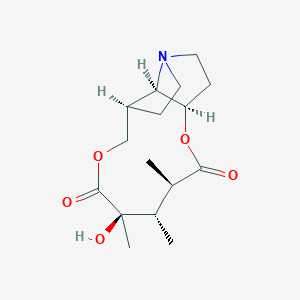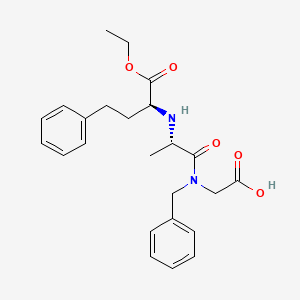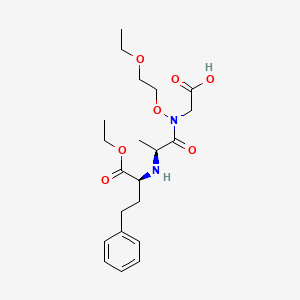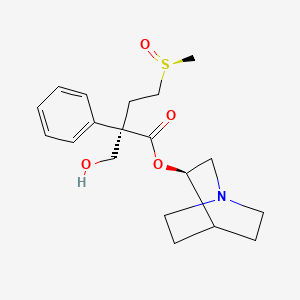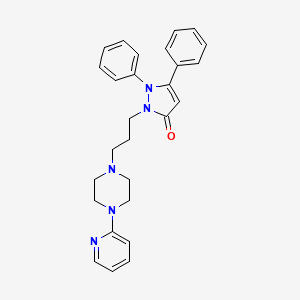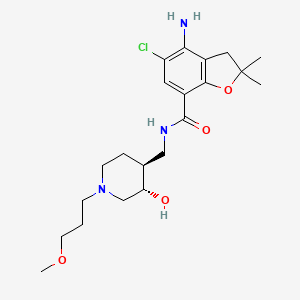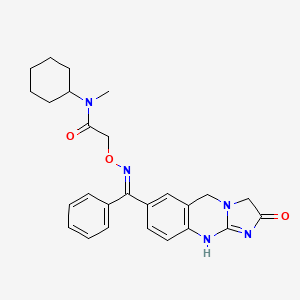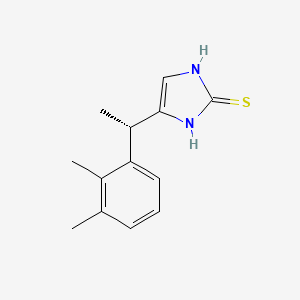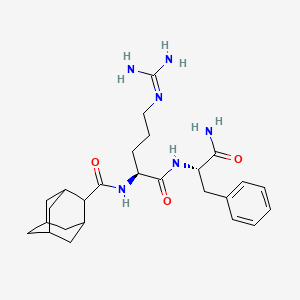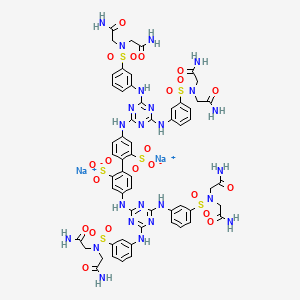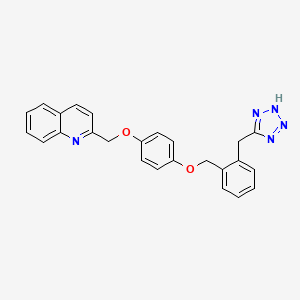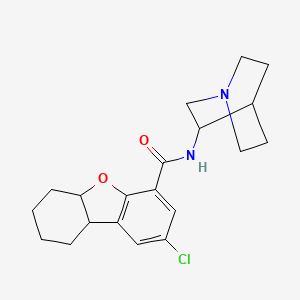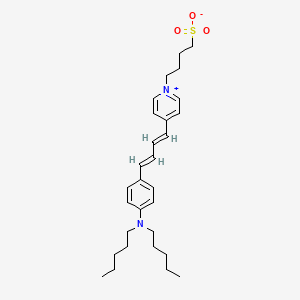
Dynorphin B
作用机制
强啡肽 B 主要通过κ阿片受体发挥作用,κ阿片受体是一种 G 蛋白偶联受体。 与受体结合后,强啡肽 B 激活细胞内信号通路,导致腺苷酸环化酶抑制、环腺苷酸水平降低和离子通道调节 . 这会导致神经递质释放的抑制和疼痛感知的调节 .
生化分析
Biochemical Properties
Rimorphin interacts with various enzymes and proteins, primarily through the κ-opioid receptor . In an alanine scan of the non-glycine residues of Rimorphin, it was discovered that Tyr 1 and Phe 4 residues are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity and Lys 10 contributes to the opioid receptor affinity .
Cellular Effects
Rimorphin has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission in brain circuits that subserve mood, motivation, and cognitive function . It also has a key role in the pathogenesis and pathophysiology of several psychiatric disorders .
Molecular Mechanism
Rimorphin exerts its effects at the molecular level primarily through the κ-opioid receptor, a G-protein-coupled receptor . It acts as a full agonist of the κ-opioid receptor, leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
Rimorphin is involved in various metabolic pathways, primarily related to the opioid system. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Rimorphin is transported and distributed within cells and tissues, likely involving specific transporters or binding proteins
Subcellular Localization
The subcellular localization of Rimorphin and its effects on activity or function are complex and multifaceted It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
强啡肽 B 是通过瘤啡肽的蛋白水解裂解合成的,瘤啡肽源于前脑啡肽 B(强啡肽原) . 合成过程涉及酶促过程,其中特定的酶裂解前体蛋白以产生活性肽。 工业生产方法通常涉及重组 DNA 技术,其中编码前脑啡肽 B 的基因被插入细菌或酵母细胞,然后通过发酵过程生产肽 .
化学反应分析
强啡肽 B 会经历各种化学反应,包括:
氧化: 此反应可能发生在蛋氨酸残基上,导致形成蛋氨酸亚砜。
还原: 还原反应可以逆转蛋氨酸残基的氧化。
取代: 强啡肽 B 中的氨基酸残基可以被其他氨基酸取代,以研究结构-活性关系。这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,以及二硫苏糖醇等还原剂用于还原. 这些反应形成的主要产物取决于所涉及的特定氨基酸残基。
科学研究应用
强啡肽 B 有多种科学研究应用:
化学: 用于研究阿片肽的结构-活性关系及其与阿片受体的相互作用。
生物学: 强啡肽 B 参与多种生理过程,包括疼痛调节、应激反应和食欲调节。
医学: 它正在研究其在疼痛管理、成瘾治疗和情绪障碍方面的潜在治疗应用。
相似化合物的比较
强啡肽 B 与其他阿片肽类似,例如强啡肽 A 和α-新内啡肽。 它具有独特的 C 末端序列,使其与强啡肽 A 区分开来 . 类似的化合物包括:
强啡肽 A: 共享相同的 N 末端序列,但具有不同的 C 末端序列。
α-新内啡肽: 另一种具有不同氨基酸序列但具有类似生理效应的阿片肽.
属性
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSSZRZBSNTGQ-ITZCFHCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H115N21O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83335-41-5 | |
| Record name | Rimorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083335415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DYNORPHIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K41YC3AEI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dynorphin B primarily acts as an agonist at κ-opioid receptors (κORs) [, , , , ]. It binds to these receptors with high affinity and triggers downstream signaling cascades, primarily through G protein-coupled pathways [, , , , ]. This activation leads to various effects, including:
- Analgesia: this compound, through its action on spinal κORs, induces antinociceptive effects [].
- Modulation of Neurotransmitter Release: It inhibits the release of dopamine in the basal ganglia [, ] and substance P from sensory neurons [].
- Regulation of DNA Synthesis: this compound influences DNA synthesis in brain cells, with varying effects depending on the developmental stage [].
- Cardiogenesis: It plays a role in cardiac differentiation, potentially by stimulating the transcription of cardiogenic genes like GATA-4 and Nkx-2.5 through interactions with nuclear κORs and protein kinase C (PKC) signaling [, , , , ].
ANone: this compound, also known as Rimorphin, is a tridecapeptide with the following structural characteristics:
ANone: this compound itself does not possess catalytic properties. It is a neuropeptide, meaning it functions as a signaling molecule within the nervous system and does not act as an enzyme.
A: Computational studies have been conducted on this compound to understand its structure and interactions []. These studies likely involve:
ANone: The structure of this compound significantly impacts its activity, potency, and selectivity:
- N-Terminal Importance: The N-terminal tyrosine residue and the first five amino acids (Tyr-Gly-Gly-Phe-Leu), which constitute the Leu-enkephalin sequence, are crucial for its opioid activity [, , ].
- C-Terminal Modifications: Modifications to the C-terminus can influence its binding affinity and selectivity for different κOR subtypes [, ].
- Analog Development: Researchers have synthesized various this compound analogs with altered amino acid sequences to explore their structure-activity relationships [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


